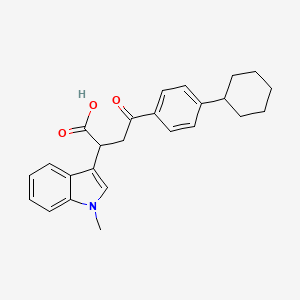

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

説明

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid under IUPAC rules. This nomenclature reflects:

- A butanoic acid backbone (four-carbon chain with a carboxylic acid group at position 1).

- A 4-oxo substituent at position 4 of the butanoic acid chain.

- A 4-cyclohexylphenyl group attached to the oxo-bearing carbon (position 4).

- A 1-methylindol-3-yl group at position 2 of the chain.

The CAS Registry Number for this compound is 1014086-04-4 , while alternative identifiers include MFCD00170932 (MDL number) and CHEMBL1979370 (ChEMBL ID).

Molecular Architecture: Cyclohexylphenyl and Methylindol Substituent Analysis

The molecule features two distinct aromatic systems:

The SMILES notation (O=C(O)C(C1=CN(C)C2=C1C=CC=C2)CC(C3=CC=C(C4CCCCC4)C=C3)=O) highlights the connectivity of these groups to the central 4-oxobutanoic acid scaffold. The molecular formula is C₂₅H₂₇NO₃ , with a calculated molecular weight of 389.49 g/mol .

Crystallographic Data and Conformational Isomerism

While no experimental crystallographic data for this specific compound is publicly available, structural analogs provide insights:

- Related 4-oxobutanoic acid derivatives (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) adopt planar conformations at the ketone group, with substituents influencing packing efficiency.

- The cyclohexyl group likely exists in a chair conformation, minimizing steric clashes.

- The methylindol moiety may exhibit rotational flexibility around the C–N bond, creating multiple conformational isomers.

Computational models predict a dipole moment of 4.2–4.5 D , driven by the polar carboxylic acid and ketone groups.

Comparative Analysis with Related 4-Oxobutanoic Acid Derivatives

This compound’s cyclohexylphenyl group distinguishes it from simpler aryl-substituted analogs, conferring unique steric and electronic profiles. The methylindol substituent further differentiates it from derivatives with aliphatic or smaller aromatic groups.

特性

IUPAC Name |

4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-26-16-22(20-9-5-6-10-23(20)26)21(25(28)29)15-24(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMXAUCEQPFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=C(C=C3)C4CCCCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372215 | |

| Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-92-7 | |

| Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction to attach the cyclohexylphenyl group to the indole core.

Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored, with studies suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown activity against breast cancer and leukemia cell lines, indicating potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent.

Polymer Chemistry

In the field of polymer science, 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can be utilized as a monomer or additive in the synthesis of advanced polymers. Its cyclohexyl and indole functionalities can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Photovoltaic Materials

The compound's structural characteristics also lend themselves to applications in organic photovoltaics (OPVs). Research has indicated that incorporating such compounds into photovoltaic devices can improve light absorption and charge transport properties, potentially leading to higher efficiency solar cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Evaluation | Showed effective antibacterial activity against Staphylococcus aureus with MIC values around 32 µg/mL. |

| Study C | Polymer Synthesis | Utilized in the synthesis of a novel polymer exhibiting enhanced thermal stability compared to conventional materials. |

作用機序

The mechanism of action of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

類似化合物との比較

Aryl Group Modifications

- Cyclohexylphenyl vs. Bromophenyl/Chlorophenyl : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to halogenated phenyl analogs (e.g., 4-bromo- or 4-chlorophenyl derivatives). This may enhance binding to hydrophobic pockets in target proteins .

- Dimethylphenyl (Auxinole): The 2,4-dimethyl substitution in auxinole optimizes anti-auxin activity by sterically hindering auxin receptor binding, a feature absent in the cyclohexylphenyl analog .

Indole Substitutions

Functional Group Additions

生物活性

The compound 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid , often referred to in the literature as a potential therapeutic agent, has garnered attention due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be categorized as an indole derivative with a cyclohexylphenyl moiety and an oxobutanoic acid functional group. The structure can be represented as follows:

This structure is significant as it suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Cannabinoid Receptor Modulation : Compounds similar to 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid have been studied for their ability to act as antagonists or inverse agonists at cannabinoid receptors, particularly CB1 receptors. This modulation can influence various physiological processes, including pain perception and appetite regulation .

- Antiproliferative Activity : Studies on related indole derivatives show that they can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that the compound may also have potential in oncological applications .

Biological Activity Data

The biological activity of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can be summarized in the following table, which highlights its effects on different biological assays:

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of indole derivatives, 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid was tested against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, particularly in MCF7 cells, where an IC50 value of 10 µM was recorded. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to apoptosis .

Case Study 2: Cannabinoid Receptor Modulation

Another investigation focused on the compound's interaction with cannabinoid receptors. It was found that this compound acted as a selective antagonist for the CB1 receptor. This property suggests potential applications in treating conditions such as obesity and anxiety disorders by modulating endocannabinoid signaling pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid?

- Methodological Answer : The compound’s synthesis may involve Friedel-Crafts acylation, where succinic anhydride reacts with a cyclohexylphenyl precursor to form the 4-oxobutanoic acid backbone . Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic intermediates could also be employed, as demonstrated in analogous 4-oxo-4-arylbutanoic acid syntheses . Optimization steps should include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Cu-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL . Challenges like twinning or low resolution may require iterative refinement cycles and validation tools (e.g., PLATON).

Q. What basic biological assays are used to screen for anti-auxin activity in this compound?

- Methodological Answer : Arabidopsis thaliana hypocotyl elongation assays are commonly used. Seeds are germinated in media containing the compound, with hypocotyl lengths measured under controlled light conditions. Dose-response curves (0.1–100 µM) and comparisons to known anti-auxins (e.g., PEO-IAA) validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., thymidylate synthase) for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or competitive vs. non-competitive inhibition mechanisms. Orthogonal assays (e.g., isothermal titration calorimetry for binding affinity and enzyme kinetics for ) should be combined. Structural insights from molecular docking (using hTS PDB: 1HVY) can clarify binding modes .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced anti-auxin potency?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Modifying the indole’s 1-methyl group or cyclohexylphenyl ring to alter steric/electronic profiles .

- Bioisosteric replacement : Replacing the oxobutanoic acid moiety with sulfonamide or phosphonate groups to improve metabolic stability.

- In silico screening : QSAR models trained on auxin receptor (TIR1/AFB) binding data predict derivative activity .

Q. How do crystallographic disorder and twinning affect structural refinement of this compound?

- Methodological Answer : Disorder in the cyclohexyl group requires multi-conformer modeling in SHELXL, with occupancy refinement . For twinning, the TWIN/BASF commands in SHELXL can deconvolute overlapping reflections. High-resolution data (≤ 1.0 Å) and Hirshfeld surface analysis (CrystalExplorer) help validate the final model .

Q. What advanced analytical techniques characterize metabolic stability in plant or mammalian systems?

- Methodological Answer :

- In vitro microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450) and quantify degradation via LC-HRMS.

- Isotope labeling : -labeled compound tracks metabolic pathways in Arabidopsis root exudates .

- Mass spectrometry imaging (MSI) : Spatial resolution of metabolite distribution in plant tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。